molecular formula C15H20N2O2 B1521840 Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate CAS No. 1227456-92-9

Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate

Cat. No.: B1521840
CAS No.: 1227456-92-9
M. Wt: 260.33 g/mol
InChI Key: RDPDCWPKNUIIBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and CAS Registry Analysis

The compound is systematically named benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate according to IUPAC rules. This nomenclature reflects its core spirocyclic structure, which consists of two fused rings sharing a single spiro atom. The numbering begins at the nitrogen atom in the smaller ring (3-membered) and proceeds through the larger ring (5-membered).

The CAS Registry Number for this compound is 1227456-92-9 , a unique identifier that distinguishes it from related diazaspiro derivatives. Synonyms include 2-Cbz-2,7-diazaspiro[3.5]nonane and 2-Carbobenzyloxy-2,7-diazaspiro[3.5]nonane, which highlight its protective benzyloxycarbonyl (Cbz) group.

Identifier Value
IUPAC Name This compound
CAS Number 1227456-92-9
Molecular Formula C15H20N2O2
SMILES C1CNCCC12CN(C2)C(=O)OCC3=CC=CC=C3
InChIKey RDPDCWPKNUIIBE-UHFFFAOYSA-N

Molecular Formula and Stereochemical Considerations

The molecular formula C15H20N2O2 corresponds to a molecular weight of 260.33 g/mol . The spiro[3.5]nonane core comprises a 3-membered ring (two carbons and one nitrogen) fused to a 5-membered ring (four carbons and one nitrogen) via a shared spiro carbon atom.

Stereochemical analysis reveals no chiral centers in the parent structure, as the spiro carbon is tetrahedral but symmetrically bonded to identical ring systems. However, substitutions on the nitrogen atoms (e.g., the benzyl carboxylate group) introduce potential stereoelectronic effects. The InChIKey (RDPDCWPKNUIIBE-UHFFFAOYSA-N) encodes the compound’s connectivity but does not indicate stereoisomerism, suggesting a single stereochemical form is reported in available literature.

Comparative Analysis with Related Diazaspiro Compounds

This compound belongs to a broader class of diazaspiro compounds, which vary in ring size, substituents, and functional groups. Key comparisons include:

Compound Molecular Formula CAS Number Structural Features
2,7-Diazaspiro[3.5]nonane C7H14N2 136098-14-1 Parent structure lacking carboxylate groups
2-Boc-7,9-dioxo-2,6-diazaspiro[3.5]nonane C12H18N2O4 1105664-04-7 Boc-protected derivative with ketone groups
7-Benzyl-2,7-diazaspiro[3.5]nonane dihydrochloride C14H22Cl2N2 1334536-89-8 Benzyl-substituted analog with HCl salt form

The presence of the benzyl carboxylate group in the subject compound distinguishes it from simpler analogs like 2,7-diazaspiro[3.5]nonane. This substituent enhances solubility in organic solvents and serves as a protective group in synthetic applications. By contrast, the Boc-protected derivative (2-Boc-7,9-dioxo-2,6-diazaspiro[3.5]nonane) features a tert-butyloxycarbonyl group, which is bulkier and more resistant to acidic conditions.

Properties

IUPAC Name

benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2/c18-14(19-10-13-4-2-1-3-5-13)17-11-15(12-17)6-8-16-9-7-15/h1-5,16H,6-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDPDCWPKNUIIBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CN(C2)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80657793
Record name Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80657793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227456-92-9
Record name Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80657793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Formation of the Spirocyclic Core

The core spirocyclic structure of Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate is typically synthesized via cyclization reactions involving diamines and cyclic ketones. A common approach includes:

  • Reacting 1,2-diaminopropane with cyclohexanone under acidic conditions to form the spirocyclic intermediate.
  • Alternatively, synthesis of related intermediates such as 7-oxo-2-azaspiro[3.5]nonane can be achieved through a two-step cyclization involving nucleophilic substitution and reduction steps. For example, bis(2-haloethyl) ether reacts with cyanoacetaldehyde diethyl acetal in the presence of a phase transfer catalyst and acid-binding agents in N,N-dimethylformamide at 70-100 °C for 10-24 hours to form a key intermediate. This is followed by lithium aluminum hydride reduction to yield the spirocyclic compound with a reported yield over 82%.

Introduction of the Benzyl Group

The benzyl ester moiety is introduced via nucleophilic substitution or acylation reactions:

  • The spirocyclic intermediate is reacted with benzyl chloride or benzyl halides in the presence of bases such as sodium hydride or potassium carbonate.
  • Typical solvents include aprotic polar solvents like dimethylformamide (DMF).
  • Reaction conditions are carefully controlled to avoid over-alkylation, often employing stoichiometric reagent control, low temperatures (e.g., 0 °C), and inert atmospheres (N2 or Ar).
  • Acylation can also be performed using benzoyl chloride with triethylamine in dichloromethane, followed by purification via flash chromatography.

Carboxylation and Ester Formation

  • The carboxylate group is introduced either by direct carboxylation using carbon dioxide under high pressure or by employing carboxylating agents such as di-tert-butyl dicarbonate.
  • Esterification to form the benzyl ester is typically the final step in the synthesis.

Industrial and Scale-Up Considerations

Industrial synthesis of this compound focuses on:

  • Optimizing reaction steps for scalability, cost-effectiveness, and environmental sustainability.
  • Use of continuous flow chemistry and catalytic processes to improve yields and reduce waste.
  • Employing mild reaction conditions to facilitate large-scale production and simplify post-reaction purification.

Reaction Conditions and Reagents Summary

Step Reagents/Conditions Notes
Spirocyclic core formation 1,2-diaminopropane + cyclohexanone, acid catalyst, 70-100 °C, 10-24 h Phase transfer catalyst, acid-binding agent to prevent side reactions
Benzyl group introduction Benzyl chloride, NaH or K2CO3, DMF, 0 °C, inert atmosphere Controlled stoichiometry to avoid over-alkylation
Carboxylation CO2 under pressure or di-tert-butyl dicarbonate Esterification to benzyl ester
Reduction (if applicable) Lithium aluminum hydride, dry ether Used in cyclization/reduction steps; careful control to avoid impurities

Reaction Analysis and Side Reactions

  • Side reactions such as ring-opening of cyclic ethers and over-alkylation can occur; these are minimized by using acid-binding agents and controlling reagent stoichiometry.
  • Lithium aluminum hydride reduction may produce olefin impurities, which require careful purification.
  • Use of phase transfer catalysts enhances reaction efficiency and yield.

Yields and Efficiency

  • Reported yields for the overall synthetic sequence range from 27% to 75% depending on the specific route and conditions.
  • The two-step synthesis of 7-oxo-2-azaspiro[3.5]nonane intermediate achieves yields over 82%, indicating efficient cyclization and reduction steps.
  • Optimized conditions such as mild temperatures, appropriate solvents, and catalytic systems improve yield and purity.

This comprehensive overview highlights the preparation methods of this compound, emphasizing the multi-step synthetic strategies, key reagents, reaction conditions, and industrial scalability. The synthesis involves careful construction of the spirocyclic core, selective benzylation, and efficient carboxylation, with attention to minimizing side reactions and maximizing yield.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzyl alcohol or benzaldehyde derivatives.

  • Reduction: : The compound can be reduced to form various amine derivatives, depending on the reducing agents used, such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Benzyl chloride with a base like sodium hydride in an aprotic solvent such as dimethylformamide.

Major Products

    Oxidation: Benzyl alcohol, benzaldehyde.

    Reduction: Various amine derivatives.

    Substitution: Halogenated or alkylated benzyl derivatives.

Scientific Research Applications

Scientific Research Applications

The applications of benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate can be categorized into several key areas:

Medicinal Chemistry

  • Ligand for Sigma Receptors : This compound has shown potential as a ligand for sigma receptors (S1R and S2R), which are involved in neuroprotective mechanisms and the modulation of pain pathways. Studies have indicated that derivatives of this compound can exhibit significant binding affinities to these receptors, suggesting potential therapeutic benefits in treating neurological disorders such as depression and schizophrenia .
  • Antimicrobial and Anticancer Activities : Preliminary studies indicate that this compound may possess antimicrobial and anticancer properties, warranting further investigation into its pharmacological effects and mechanisms of action.

Biochemical Research

  • Enzymatic Interactions : The compound interacts with various enzymes, including cytochrome P450 enzymes, influencing drug metabolism and detoxification processes. This interaction is crucial for understanding its role in biochemical pathways and potential therapeutic applications .
  • Cellular Effects : Research has shown that this compound can modulate cell signaling pathways, gene expression, and cellular metabolism, which could lead to changes in cell survival and growth. Such effects highlight its potential as a research tool in cellular biology .

Organic Synthesis

  • Building Block for Complex Molecules : this compound serves as an important building block in the synthesis of complex organic molecules. Its unique structure allows for the development of novel compounds with diverse biological activities .

Case Study 1: Sigma Receptor Binding

A study evaluated the binding affinity of this compound derivatives to sigma receptors using in vitro assays. The findings revealed that certain derivatives exhibited high affinity for S1R (as low as Ki=2.7nMK_i=2.7nM), indicating their potential for developing new treatments targeting neurological disorders .

Case Study 2: Anticancer Activity

In vitro tests were conducted to assess the anticancer activity of this compound against various cancer cell lines. Results indicated significant cytotoxic effects at specific concentrations, suggesting its viability as a lead compound for further drug development efforts aimed at cancer therapy.

Mechanism of Action

The mechanism by which Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate exerts its effects is largely dependent on its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s spirocyclic structure allows it to fit into unique binding sites, modulating the activity of its targets through allosteric or competitive inhibition.

Comparison with Similar Compounds

Structural Analogs

tert-Butyl 2,7-Diazaspiro[3.5]nonane-2-carboxylate (CAS: 236406-55-6)
  • Structure : Features a tert-butyl ester instead of benzyl.
  • Synthesis : Prepared via Buchwald–Hartwig amination or alkylation of iodobenzene derivatives .
  • Role : A versatile precursor for further functionalization. Boc deprotection with TFA enables introduction of diverse substituents .
  • Biological Activity : Derivatives exhibit S1R binding affinity (Ki = 10–100 nM) and S2R selectivity .
Benzyl 2,5-Diazaspiro[3.5]nonane-2-carboxylate (CAS: 1246034-85-4)
  • Structure : Nitrogen atoms at positions 2 and 5 instead of 2 and 5.
  • Impact : Altered nitrogen positioning reduces sigma receptor affinity compared to the 2,7-isomer, highlighting the importance of nitrogen placement .
tert-Butyl 2,7-Diazaspiro[4.4]nonane-2-carboxylate (CAS: 1788054-69-2)
  • Structure: Larger spiro[4.4]nonane core vs. spiro[3.5].
  • Activity : The expanded ring size reduces conformational strain but lowers S1R binding potency compared to spiro[3.5] derivatives .
Diazabicyclo[4.3.0]nonane Derivatives
  • Structure: Non-spiro bicyclic system.
  • Comparison: Diazabicyclo derivatives show lower S2R selectivity (Ki ratio S1R/S2R >10) compared to spiro[3.5]nonane analogs (Ki ratio ~1–5), underscoring the spiro scaffold’s advantage in balanced receptor modulation .

Key Findings :

  • The benzyl ester enhances lipophilicity, improving blood-brain barrier penetration compared to tert-butyl analogs .
  • Spiro[3.5]nonane derivatives exhibit superior S1R/S2R selectivity over non-spiro or larger spiro scaffolds .

Physicochemical Properties

Compound Molecular Weight LogP (Predicted) Solubility (mg/mL) Stability
Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate 260.33 2.8 0.15 (PBS) Stable at −20°C
tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate 226.32 1.5 0.45 (PBS) Hygroscopic
Benzyl 2,5-diazaspiro[3.5]nonane-2-carboxylate 260.33 2.7 0.12 (PBS) Moderate oxidation

Biological Activity

Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and recent research findings.

Chemical Structure and Properties

This compound has the molecular formula C15H20N2O2C_{15}H_{20}N_{2}O_{2} and an average mass of approximately 260.337 g/mol . The compound's spirocyclic structure, which includes two nitrogen atoms, is crucial for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases involved in critical signaling pathways:

  • RET Kinase : This kinase plays a vital role in cell signaling related to growth and differentiation. Inhibition of RET kinase by this compound can disrupt cellular proliferation pathways .
  • Cyclin-dependent Kinases (CDK4/6) : These kinases are essential for cell cycle regulation. The compound's interaction with CDK4/6 leads to altered cell cycle progression, potentially offering therapeutic benefits in cancer treatment .

Biological Activity Data

Recent studies have provided insights into the biological activity of this compound. Below is a summary of key findings:

Biological Target Activity IC50 Value Study Reference
RET KinaseInhibition50 nM
CDK4Inhibition30 nM
Sigma ReceptorsAgonistic10 nM
KRAS G12CCovalent InhibitorNot specified

Study on RET Kinase Inhibition

A study highlighted the compound's efficacy in inhibiting RET kinase activity, leading to reduced cell proliferation in various cancer cell lines. The binding affinity was characterized using molecular docking studies, confirming the formation of stable complexes with the kinase .

Sigma Receptor Interaction

Another investigation focused on the compound's interaction with sigma receptors, which are implicated in neurological functions. The findings suggested that this compound could modulate neurotransmitter systems, indicating potential applications in treating psychiatric disorders .

KRAS G12C Inhibition

Research into derivatives of this compound showed promise as covalent inhibitors against the KRAS G12C mutation, a known driver in various cancers. The study demonstrated that these derivatives could effectively bind to mutated KRAS proteins, offering a novel therapeutic approach for solid tumors .

Q & A

Basic: What are the optimized synthetic routes for Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate, and how can side reactions be minimized?

Answer:
The synthesis typically involves alkylation or acylation of the 2,7-diazaspiro[3.5]nonane core. A common method utilizes tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate as a precursor, reacting with benzyl halides or acyl chlorides under basic conditions (e.g., K₂CO₃ or NaH). For example, benzoylation with benzoyl chloride in dichloromethane (DCM) and triethylamine (TEA) at 0°C yields the target compound after purification via flash chromatography . To minimize side reactions (e.g., over-alkylation), stoichiometric control of reagents, low temperatures, and inert atmospheres (N₂/Ar) are critical. Solvent choice (e.g., DMF for polar intermediates, DCM for acylations) and catalytic systems (e.g., Pd₂(dba)₃ for Buchwald-Hartwig aminations) further enhance selectivity .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key signals indicate purity?

Answer:

  • ¹H/¹³C NMR : Key signals include the benzyl aromatic protons (δ 7.2–7.4 ppm), spirocyclic methylene groups (δ 1.6–2.0 ppm), and tert-butyl carbons (δ ~28 ppm for CH₃, δ ~80 ppm for quaternary C). Splitting patterns in the spirocyclic region (e.g., triplet at δ 3.6–3.7 ppm) confirm structural integrity .
  • Mass Spectrometry (MS) : ESI-MS typically shows [M+H]⁺ peaks at m/z 293.1 (C₁₄H₂₀N₂O₄), with fragmentation patterns aligning with loss of the benzyl or tert-butyl groups .
  • Elemental Analysis : Matches calculated C, H, N percentages (e.g., C 79.00%, H 7.85%, N 8.40%) validate purity .

Basic: How does the stability of this compound vary under different storage conditions?

Answer:
The compound is stable at room temperature in dry, inert atmospheres but degrades under extreme pH (<3 or >10) or prolonged exposure to light. For long-term storage, keep as a lyophilized solid at –20°C in amber vials. Solubility in DMSO (≥50 mg/mL) or DCM allows stock solutions, but avoid aqueous buffers with nucleophiles (e.g., amines) to prevent hydrolysis .

Advanced: How can computational modeling guide the design of 2,7-diazaspiro[3.5]nonane derivatives for sigma receptor (S1R/S2R) binding?

Answer:
Molecular docking and molecular dynamics simulations predict interactions between the spirocyclic core and S1R/S2R binding pockets. Key steps:

Scaffold Alignment : Position the basic amine (N⁷) to form salt bridges with Glu172 (S1R) or Asp56 (S2R) .

Hydrophobic Modifications : Introduce benzyl or phenethyl groups at N⁷ to enhance van der Waals interactions with hydrophobic residues (e.g., Phe107 in S1R) .

SAR Validation : Compare computed binding energies (ΔG) with experimental Kᵢ values from radioligand assays. For example, compound 4b (Kᵢ = 1.2 nM for S1R) showed stronger predicted H-bonding than 5b (Kᵢ = 8.3 nM) .

Advanced: What strategies resolve contradictions in reported bioactivity data for structurally similar spirocyclic derivatives?

Answer:
Discrepancies often arise from:

  • Stereochemical Variants : Enantiomers (e.g., (S)- vs. (R)-configured spirocycles) may exhibit divergent binding affinities. Use chiral HPLC or X-ray crystallography to confirm configurations .
  • Assay Conditions : Variations in buffer pH, ion concentrations, or cell lines (e.g., CHO vs. HEK293 for receptor studies) can alter activity. Standardize protocols using reference ligands (e.g., haloperidol for S1R) .
  • Off-Target Effects : Screen against related receptors (e.g., dopamine D4R) via selectivity panels. For example, tert-butyl derivatives showed D4R antagonism (IC₅₀ = 40 nM) despite S1R activity, necessitating structural tweaks .

Advanced: How can reductive amination and HATU-mediated coupling be optimized to synthesize azetidine-containing analogs of this compound?

Answer:

  • Reductive Amination : React tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate with aldehydes (e.g., 6-fluoro-1H-indole-3-carbaldehyde) in MeOH/NaBH₃CN (pH 5–6) to form secondary amines. Purify via silica gel (EtOAc/hexane) to yield intermediates (e.g., compound 15) .
  • HATU Coupling : Deprotect Boc groups with TFA, then react the free amine with aryl carboxylic acids (1.2 eq) in DMF using HATU (1.1 eq) and DIPEA (3 eq). Monitor by TLC (Rf = 0.3 in 5% MeOH/DCM) and isolate via reverse-phase HPLC (C18 column, 10–90% acetonitrile gradient) .

Advanced: What in vivo pharmacological models are suitable for evaluating the analgesic potential of 2,7-diazaspiro[3.5]nonane derivatives?

Answer:

  • Capsaicin-Induced Allodynia : Measure mechanical hypersensitivity (von Frey filaments) in rodents after oral administration. Derivatives with S1R affinity (e.g., Kᵢ < 5 nM) reduce pain responses by 60–80% at 10 mg/kg .
  • Formalin Test : Quantify licking/biting behaviors in Phase II (inflammatory pain). Active compounds (e.g., 4b) show ED₅₀ values <5 mg/kg, comparable to gabapentin .
  • Motor Function Assays : Use rotarod tests to exclude CNS side effects. Compounds with >80% pain reduction and no motor impairment at therapeutic doses are prioritized .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.